
3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dichlorobenzohydrazide with cyanogen bromide, followed by the reaction with aniline. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and greener addition reactions can also be employed to minimize environmental impact and improve safety. The overall yield and purity of the compound can be optimized through careful control of reaction parameters and purification techniques.
化学反応の分析
Types of Reactions
3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
科学的研究の応用
3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the oxadiazole ring.
3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole: Similar structure but without the aniline moiety.
3,5-Dichlorobenzamide: Contains the dichlorophenyl group but has an amide instead of an oxadiazole ring.
Uniqueness
3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the dichlorophenyl group, oxadiazole ring, and aniline moiety This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
特性
分子式 |
C14H9Cl2N3O |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
3-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-4-9(5-11(16)7-10)13-18-14(20-19-13)8-2-1-3-12(17)6-8/h1-7H,17H2 |
InChIキー |
RJADXIRJIZWLIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)

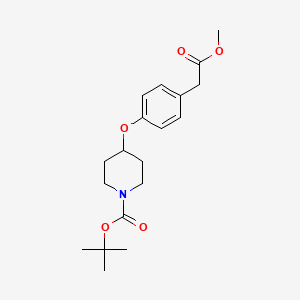
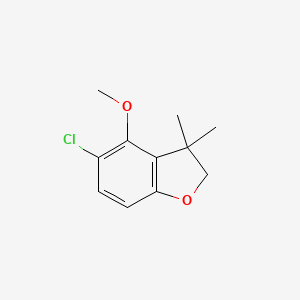
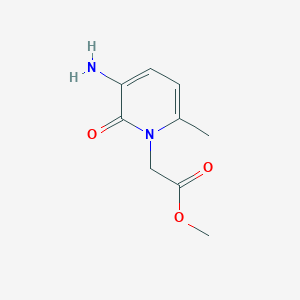
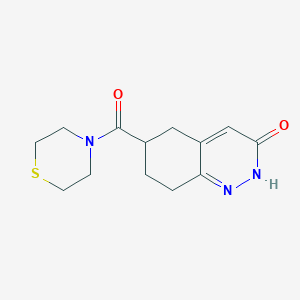

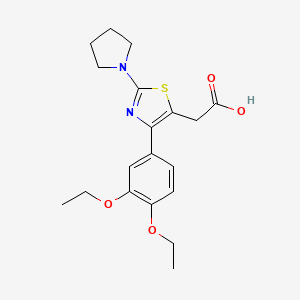
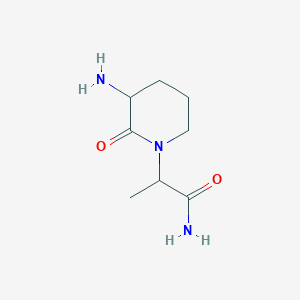
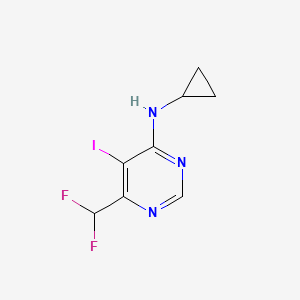
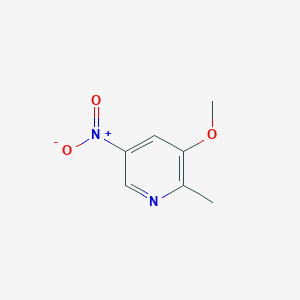
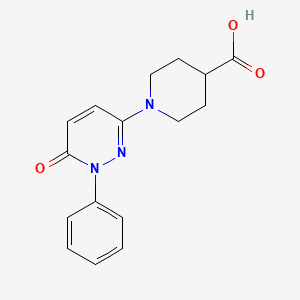

![2-Chlorothieno[2,3-b]pyridine](/img/structure/B11785825.png)
